2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride
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Overview
Description
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a piperidine ring, and an acetamide group, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride typically involves the reaction of 2-aminoacetamide with 1-(2-chloroethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine in organic solvents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted acetamide derivatives with different functional groups attached to the nitrogen atom.
Scientific Research Applications
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
- 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]acetamide dihydrochloride
- 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide dihydrochloride
Uniqueness
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different cyclic amines, the piperidine ring offers distinct steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-amino-N-(2-piperidin-1-ylethyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-8-9(13)11-4-7-12-5-2-1-3-6-12;;/h1-8,10H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGACNUGUQRRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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